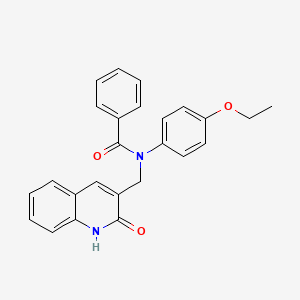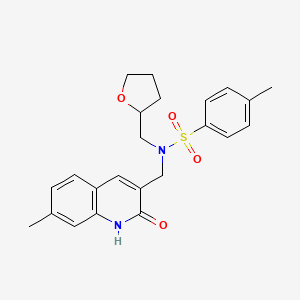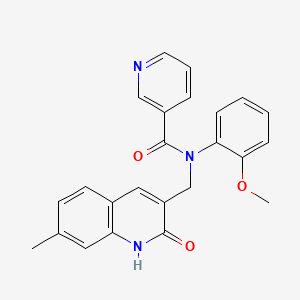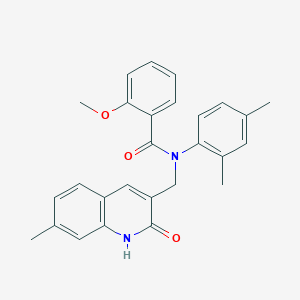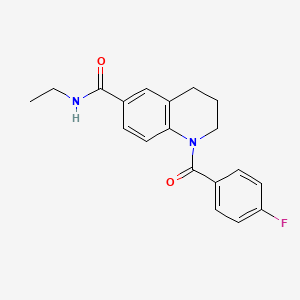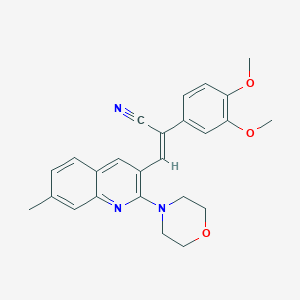
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile, also known as DMQAA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DMQAA belongs to the class of acrylonitrile compounds and has been found to exhibit promising biological activity against various diseases.
Wirkmechanismus
The mechanism of action of (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile is not fully understood. However, it has been proposed that (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile exerts its biological activity through the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has also been found to inhibit the activity of various enzymes, including topoisomerase II and reverse transcriptase.
Biochemical and Physiological Effects
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from the mitochondria. (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Furthermore, (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective activity.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile is also soluble in various solvents, which makes it easy to use in biological assays. However, (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has some limitations for lab experiments. It has low water solubility, which may limit its use in certain biological assays. Furthermore, (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has not been extensively tested in vivo, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile research. One potential direction is to investigate the use of (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile as a therapeutic agent for cancer and viral infections. Further studies are needed to determine the efficacy of (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile in vivo and to optimize its pharmacokinetic properties. Another potential direction is to investigate the use of (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile as a neuroprotective agent for neurodegenerative diseases. Further studies are needed to determine the mechanism of action of (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile in the brain and to optimize its delivery to the brain. Overall, (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has shown promising biological activity and warrants further investigation as a potential therapeutic agent.
Synthesemethoden
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile can be synthesized through a multi-step reaction process, which involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methylquinoline-3-carboxaldehyde in the presence of morpholine and acetic acid to form the intermediate compound. The intermediate compound is then treated with acrylonitrile in the presence of a base to yield (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile. The synthesis method for (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has been optimized, and the yield of the compound has been improved.
Wissenschaftliche Forschungsanwendungen
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has also been found to possess antiviral activity against hepatitis C virus and dengue virus. Furthermore, (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has also been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholin-4-ylquinolin-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-17-4-5-19-13-20(25(27-22(19)12-17)28-8-10-31-11-9-28)14-21(16-26)18-6-7-23(29-2)24(15-18)30-3/h4-7,12-15H,8-11H2,1-3H3/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYCHZHKIOEVFS-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C3=CC(=C(C=C3)OC)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C(\C#N)/C3=CC(=C(C=C3)OC)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholin-4-ylquinolin-3-yl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


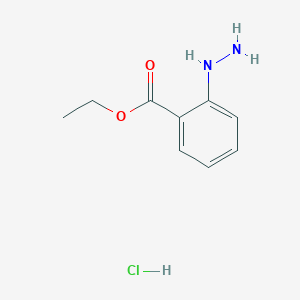
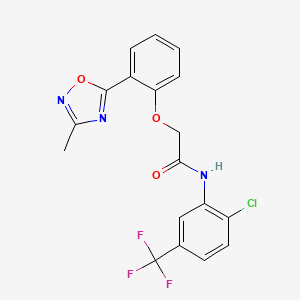
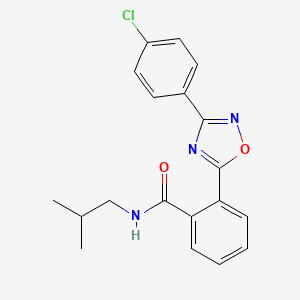
![2-chloro-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7714347.png)




